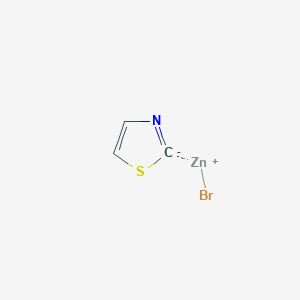
2-Thiazolylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolylzinc bromide is an organozinc compound with the chemical formula C3H2BrNSZn. It is a useful reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. This compound is typically used in the synthesis of thiazole, imidazole, and other nitrogen-containing heterocyclic compounds .
準備方法
2-Thiazolylzinc bromide can be synthesized by reacting 2-thiazole with zinc bromide in ethanol. The reaction is relatively straightforward, but it requires careful handling to avoid contact with skin and eyes . Industrial production methods often involve the use of tetrahydrofuran as a solvent, where the compound is available as a 0.5 M solution .
化学反応の分析
2-Thiazolylzinc bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, forming new carbon-nitrogen and carbon-carbon bonds.
Coupling Reactions: It is used in metal-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Suzuki reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include palladium, copper, and other transition metal catalysts, often under inert atmospheres to prevent unwanted side reactions .
科学的研究の応用
2-Thiazolylzinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific electronic and optical properties.
Biological Studies: Although less common, it can be used in the synthesis of biologically active molecules for medicinal chemistry research.
作用機序
The mechanism of action of 2-Thiazolylzinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom coordinates with the thiazole ring, stabilizing the intermediate and facilitating the formation of new bonds. This coordination enhances the reactivity of the thiazole ring, making it a versatile reagent in organic synthesis .
類似化合物との比較
2-Thiazolylzinc bromide can be compared with other organozinc compounds such as:
2-Thiazolyl lithium: This compound is used in similar nucleophilic addition reactions but is less stable at higher temperatures.
2-Thiazolyl magnesium: More stable than the lithium counterpart, it is used in regioselective bromine-magnesium exchange reactions.
2-Thiazolyl copper: Used in copper-catalyzed coupling reactions, offering different reactivity and selectivity profiles.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a valuable reagent in various synthetic applications.
生物活性
2-Thiazolylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized in organic synthesis, but emerging studies suggest it may also exhibit significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
This compound has the chemical formula C3H2BrNSZn and is often prepared as a 0.5M solution in tetrahydrofuran (THF) under argon atmosphere for stability . Its structure includes a thiazole ring, which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to act as a nucleophile in various reactions. The thiazole moiety is implicated in several biological processes, including:
- Inhibition of Enzymes : Compounds containing thiazole have been shown to inhibit various enzymes, potentially affecting metabolic pathways related to cancer and inflammation.
- Antimicrobial Activity : Thiazole derivatives often display antimicrobial properties, which could be relevant for developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: 15-PGDH Inhibition
A pivotal study evaluated the effects of this compound on the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in regulating prostaglandin levels. The compound was found to act as a tight-binding inhibitor, significantly increasing prostaglandin E2 (PGE2) levels in various tissues, which is beneficial in enhancing tissue regeneration and reducing inflammation . This suggests potential applications in treating conditions like colitis and improving recovery after surgical procedures.
Case Study: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells through mechanisms involving apoptosis induction. The study highlighted the potential for developing new anticancer therapies based on thiazole-containing compounds .
特性
CAS番号 |
173382-28-0 |
|---|---|
分子式 |
C3H2BrNSZn |
分子量 |
229.4 g/mol |
IUPAC名 |
bromozinc(1+);2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1 |
InChIキー |
YORIBCPQDAVKHG-UHFFFAOYSA-M |
SMILES |
C1=CS[C-]=N1.[Zn+]Br |
正規SMILES |
C1=CS[C-]=N1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















